molecular formula C8H8N2O3 B15051715 7-Nitro-2,3-dihydrobenzofuran-3-amine

7-Nitro-2,3-dihydrobenzofuran-3-amine

Cat. No.: B15051715
M. Wt: 180.16 g/mol
InChI Key: RVRFTRCGXUZLCC-UHFFFAOYSA-N
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Description

7-Nitro-2,3-dihydrobenzofuran-3-amine is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that are widely distributed in nature and have significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-2,3-dihydrobenzofuran-3-amine typically involves the nitration of 2,3-dihydrobenzofuran followed by amination. One common method is the electrophilic nitration of 2,3-dihydrobenzofuran using nitric acid in the presence of sulfuric acid. The resulting 7-nitro-2,3-dihydrobenzofuran is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Nitro-2,3-dihydrobenzofuran-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Nitro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

    2,3-Dihydrobenzofuran: Lacks the nitro and amine groups, resulting in different chemical properties and biological activities.

    7-Nitrobenzofuran: Lacks the dihydro structure, leading to variations in reactivity and applications.

    3-Aminobenzofuran:

Uniqueness: 7-Nitro-2,3-dihydrobenzofuran-3-amine is unique due to the presence of both nitro and amine groups, which confer distinct chemical reactivity and biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

7-nitro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H8N2O3/c9-6-4-13-8-5(6)2-1-3-7(8)10(11)12/h1-3,6H,4,9H2

InChI Key

RVRFTRCGXUZLCC-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)[N+](=O)[O-])N

Origin of Product

United States

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